molecular formula C12H12O4S B12819917 Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate

Cat. No.: B12819917
M. Wt: 252.29 g/mol
InChI Key: VMFQMOIOIMDTTH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base, followed by cyclization and methylthio substitution . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 5-oxo-2-(methylthio)benzofuran-3-carboxylate, while reduction can produce ethyl 5-hydroxy-2-(methylthio)benzofuran-3-methanol .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H12O4S/c1-3-15-11(14)10-8-6-7(13)4-5-9(8)16-12(10)17-2/h4-6,13H,3H2,1-2H3

InChI Key

VMFQMOIOIMDTTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)SC

Origin of Product

United States

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